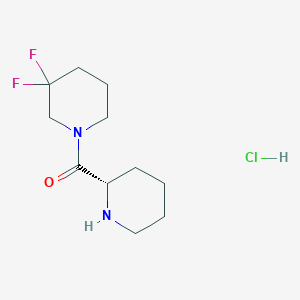![molecular formula C9H15N3O10P2 B12068686 [5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12068686.png)
[5-(4-Amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy” part of the name. This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, catalyzed by ribonucleoside-diphosphate reductase . Another method involves reacting deoxycytidine with trisodium phosphate under specific conditions .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves large-scale synthesis using ribonucleoside-diphosphate reductase to catalyze the formation of deoxyribonucleotides from ribonucleotides . This method ensures high yield and purity, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure optimal reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Deoxycytidine 3’,5’-diphosphate can yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleotides.
Applications De Recherche Scientifique
2’-Deoxycytidine 3’,5’-diphosphate has numerous applications in scientific research:
Chemistry: It is used as a substrate in nucleotide synthesis and as a reagent in various chemical reactions.
Biology: It plays a critical role in DNA synthesis and repair, making it essential for studying genetic processes.
Medicine: It is used in the development of antiviral and anticancer therapies, as it can interfere with DNA replication in pathogens and cancer cells.
Mécanisme D'action
2’-Deoxycytidine 3’,5’-diphosphate exerts its effects by participating in DNA synthesis and repair. It acts as a substrate for DNA polymerases, which incorporate it into the growing DNA strand. This incorporation can interfere with DNA replication in pathogens and cancer cells, leading to their inhibition . The molecular targets include DNA polymerases and other enzymes involved in nucleotide metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Deoxycytidine 5’-diphosphate
- 2’-Deoxycytidine 5’-triphosphate
- 2’-Deoxyadenosine 5’-diphosphate
- 2’-Deoxyguanosine 5’-diphosphate
Uniqueness
2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific structure, which includes two phosphate groups attached to the 3’ and 5’ positions of the deoxyribose sugar. This structure allows it to participate in unique biochemical pathways and reactions, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H15N3O10P2 |
|---|---|
Poids moléculaire |
387.18 g/mol |
Nom IUPAC |
[5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19) |
Clé InChI |
PIILJQRMNSOCFD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



![2-[(1-tert-Butyl-1H-pyrazol-4-yl)oxy]ethan-1-amine](/img/structure/B12068630.png)
![1-{2-Deoxy-5-o-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12068631.png)



![Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B12068660.png)
![tert-butyl N-[4-(4-chlorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12068679.png)

![N-(2-bromophenyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12068694.png)

